

Stability and Storage of ABTS Diammonium Salt Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABTS diammonium salt	
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This in-depth technical guide provides comprehensive information on the stability and storage of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solutions, a critical reagent in various biochemical assays, most notably for the determination of total antioxidant capacity. Adherence to proper preparation and storage protocols is paramount for ensuring the accuracy and reproducibility of experimental results.

Core Principles of the ABTS Assay

The ABTS assay is predicated on the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore. This radical is produced through the oxidation of **ABTS diammonium salt** by a strong oxidizing agent, such as potassium or ammonium persulfate.[1] The presence of antioxidants in a sample leads to the reduction of the ABTS•+ back to its colorless form. The degree of this decolorization, measured spectrophotometrically at a wavelength of 734 nm, is proportional to the antioxidant concentration in the sample.[1][2]

Quantitative Data on ABTS Solution Stability

The stability of ABTS solutions, particularly the radical cation (ABTS•+), is influenced by several factors, including pH, temperature, and exposure to light. The following tables summarize the available quantitative data on the stability of ABTS solutions under various conditions.

Table 1: Effect of pH on the Stability of the ABTS Radical Cation (ABTS•+)



pH Range	Stability	Observations
< 2.0	Decreased Reactivity	The rate of ABTS oxidation is diminished, potentially due to the formation of less reactive protonated forms of ABTS.[3]
4.0 - 5.0	Optimal Stability	Considered the optimal pH range for the stability of the ABTS•+ radical cation.[4][5]
Neutral to Alkaline (> 6.5)	Unstable	The concentration of the ABTS•+ radical cation gradually decreases, with accelerated decay at higher pH values.[4][6]

Table 2: Stability of ABTS Radical Cation (ABTS•+) Working Solution Under Different Storage Conditions

Storage Condition	Duration of Stability	Observations
Room Temperature (in the dark)	Up to 2-3 days[7][8]	Some studies indicate stability for over two days, while others advise preparation one day before use due to initial absorbance variability.[7]
4°C (in the dark)	Up to 2 weeks[9][10]	Recommended for short-term storage to maintain stability.
-20°C	At least 1 month[9][10]	Suitable for long-term storage of stock solutions.[9][11]

Table 3: Storage of ABTS Diammonium Salt (Solid)



Storage Condition	Duration of Stability	Recommendations
4°C	At least 2 years[12]	Must be protected from moisture and light.[12][13]

Experimental Protocols

Adherence to standardized experimental protocols is crucial for generating reliable and reproducible data. The following sections detail the methodologies for the preparation of ABTS solutions and the execution of the antioxidant capacity assay.

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution

This protocol describes the generation of the ABTS•+ for use in antioxidant assays.

Reagents and Materials:

- ABTS diammonium salt
- Potassium persulfate (or ammonium persulfate)
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)

Procedure:

- Prepare a 7 mM ABTS stock solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[1]
- Prepare a 2.45 mM potassium persulfate solution: Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.[1]
- Generate the ABTS•+ radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in equal volumes.



- Incubate in the dark: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is necessary for the complete generation of the radical cation.[1][14]
- Store the ABTS•+ stock solution: The resulting dark blue-green solution is the ABTS•+ stock solution. It can be stored in the dark at room temperature for up to two days or at 4°C for up to two weeks.[7][9]

ABTS Antioxidant Capacity Assay Protocol

This protocol outlines the steps for measuring the total antioxidant capacity of a sample using the prepared ABTS•+ solution.

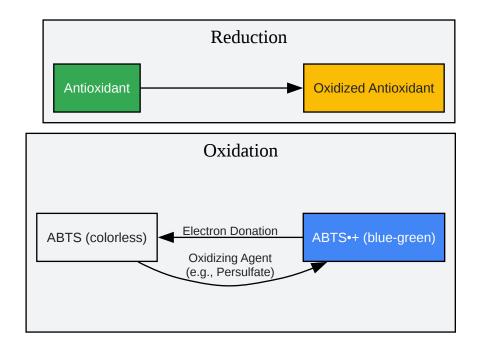
Procedure:

- Dilute the ABTS++ stock solution: Before use, dilute the ABTS++ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
- Prepare standards and samples: Prepare a series of dilutions of a known antioxidant standard (e.g., Trolox) and the test samples.
- Perform the reaction: Add a small volume (e.g., 50 μL) of the standard or sample to a larger volume (e.g., 3 mL) of the diluted ABTS•+ solution.[15]
- Incubate: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[15]
 The incubation time may need to be optimized as some antioxidants react slowly with the ABTS radical cation.[16]
- Measure absorbance: Immediately measure the absorbance of the solution at 734 nm.[15]
- Calculate antioxidant activity: The percentage inhibition of absorbance is calculated, and the antioxidant capacity of the sample is determined by comparing it to the standard curve.

Visualizations

The following diagrams illustrate the key processes involved in the ABTS assay.

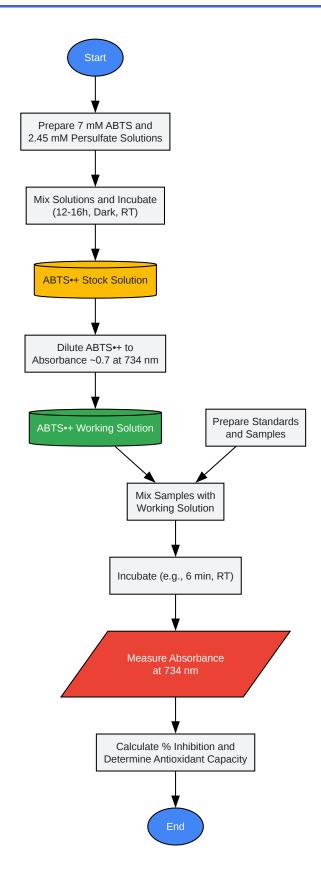




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Caption: Principle of the ABTS assay.





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Caption: Experimental workflow for the ABTS antioxidant capacity assay.



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- To cite this document: BenchChem. [Stability and Storage of ABTS Diammonium Salt Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949024#stability-and-storage-of-abts-diammonium-salt-solutions]



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